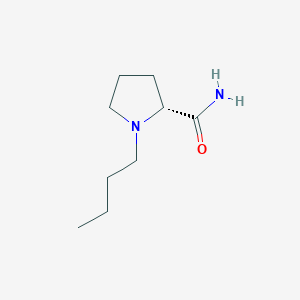
(Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide is an organic compound that features a furan ring, a phenylethyl group, and an enamide structure. Compounds with such structures are often of interest in organic chemistry due to their potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide can be achieved through several synthetic routes. One common method involves the reaction of a furan derivative with a suitable amine and an acylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: The enamide group can be reduced to form the corresponding amine.
Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the enamide group may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with furan and enamide structures are often studied for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. Research may focus on their ability to interact with specific biological targets and pathways.
Industry
In industry, this compound could be used in the development of new materials, pharmaceuticals, or agrochemicals. Its unique chemical properties may make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of (Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide would depend on its specific interactions with molecular targets. Typically, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide: can be compared with other furan-containing enamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C17H19NO2 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
(Z)-5-(furan-2-yl)-N-(1-phenylethyl)pent-4-enamide |
InChI |
InChI=1S/C17H19NO2/c1-14(15-8-3-2-4-9-15)18-17(19)12-6-5-10-16-11-7-13-20-16/h2-5,7-11,13-14H,6,12H2,1H3,(H,18,19)/b10-5- |
Clave InChI |
WVVGBIQAFGJYKD-YHYXMXQVSA-N |
SMILES isomérico |
CC(C1=CC=CC=C1)NC(=O)CC/C=C\C2=CC=CO2 |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)CCC=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



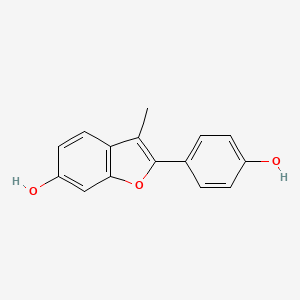
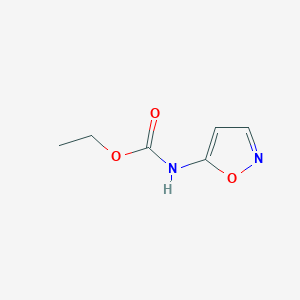
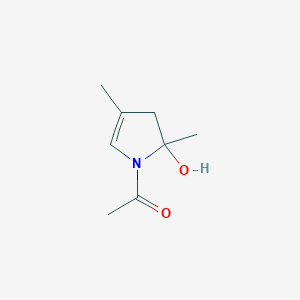
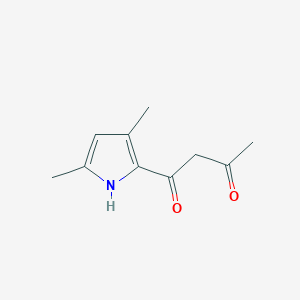
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12877678.png)


![4-(Trifluoromethoxy)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12877692.png)
![Dicyclohexyl(1',2,4'-trimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine oxide](/img/structure/B12877694.png)
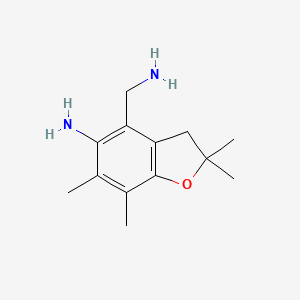
![(24-Diphenylphosphanyl-8,19-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane](/img/structure/B12877718.png)
![2-(1H-pyrrol-3-yl)benzo[d]thiazole](/img/structure/B12877725.png)
